1-(2,5-Dimethoxyphenyl)-2-methoxy-2-phenylethan-1-one
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Overview
Description
1-(2,5-Dimethoxyphenyl)-2-methoxy-2-phenylethan-1-one is an organic compound with a complex structure that includes both methoxy and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxyphenyl)-2-methoxy-2-phenylethan-1-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with a suitable reagent. One common method involves the use of nitromethane under alkaline conditions to form 1-(2,5-dimethoxyphenyl)-2-nitroethanol, which is then reduced using a boron reductant to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. The process generally involves the same synthetic route as described above but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethoxyphenyl)-2-methoxy-2-phenylethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed for substitution reactions.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-2-methoxy-2-phenylethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-2-methoxy-2-phenylethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act on serotonin receptors in the brain, similar to other phenylisopropylamine derivatives . This interaction can modulate neurotransmitter release and receptor activity, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyphenethylamine (2C-H): Shares the dimethoxyphenyl structure but differs in its side chain.
2,5-Dimethoxy-4-bromophenethylamine (2C-B): Similar structure with an additional bromine atom, known for its psychoactive properties.
Midodrine: A prodrug that forms an active metabolite acting on α1-adrenergic receptors.
Uniqueness
1-(2,5-Dimethoxyphenyl)-2-methoxy-2-phenylethan-1-one is unique due to its specific combination of methoxy and phenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
89654-23-9 |
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Molecular Formula |
C17H18O4 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2-methoxy-2-phenylethanone |
InChI |
InChI=1S/C17H18O4/c1-19-13-9-10-15(20-2)14(11-13)16(18)17(21-3)12-7-5-4-6-8-12/h4-11,17H,1-3H3 |
InChI Key |
LCNNTPVXCXXGEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C(C2=CC=CC=C2)OC |
Origin of Product |
United States |
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